1-(methylsulfonyl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide
説明
This compound features a piperidine-4-carboxamide core linked to a methylsulfonyl group and a pyridazinone-ethyl moiety substituted with a pyrazole ring. Though direct pharmacological data for this compound is unavailable in the provided evidence, structurally related analogs (e.g., benzimidazolone-piperidine derivatives) are explored as inhibitors of oxidative stress-related enzymes like 8-oxoguanine DNA glycosylase (OGG1) .
特性
IUPAC Name |
1-methylsulfonyl-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4S/c1-27(25,26)20-10-5-13(6-11-20)16(24)17-8-12-22-15(23)4-3-14(19-22)21-9-2-7-18-21/h2-4,7,9,13H,5-6,8,10-12H2,1H3,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXGQYVLGUHNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(methylsulfonyl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide involves a multi-step process that integrates several types of organic reactions, including nucleophilic substitution, condensation, and oxidation. A common synthetic route begins with the preparation of piperidine-4-carboxylic acid, followed by methylsulfonation, and subsequent attachment of the pyrazole and pyridazine moieties through a series of amide bond formations and cyclizations.
Industrial Production Methods: : Scaling up the synthesis for industrial production requires optimizing reaction conditions to ensure high yields and purity. Techniques such as continuous flow synthesis and the use of industrial catalysts can be employed. Maintaining stringent control over temperature, pressure, and pH levels is crucial in large-scale operations.
化学反応の分析
Types of Reactions: : This compound undergoes a variety of chemical reactions, including:
Oxidation: : Conversion of the methylsulfonyl group to sulfone derivatives.
Reduction: : Reduction of the pyridazinone ring to dihydropyridazine intermediates.
Substitution: : Nucleophilic substitution at the carboxamide and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂) under mild acidic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an anhydrous solvent.
Substitution: : Use of bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).
Major Products: : Oxidation and reduction of the original compound yield a variety of derivatives, each with potential applications in different fields. Common products include sulfone derivatives and dihydropyridazine intermediates.
科学的研究の応用
1-(methylsulfonyl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide has notable potential in various scientific research fields:
Chemistry: : Utilized as a precursor in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological systems and its efficacy as a ligand in protein binding studies.
Medicine: : Investigated for its therapeutic properties, particularly in the treatment of inflammatory and neurological disorders due to its multi-functional groups.
Industry: : Used in the development of novel materials and as a catalyst in specific organic reactions.
作用機序
The mechanism of action for this compound often involves its interaction with specific molecular targets such as enzymes or receptors. Its structure allows it to fit into active sites of certain proteins, altering their function and leading to therapeutic effects. Pathways involved include inhibition of enzyme activity or modulation of receptor-mediated signaling cascades.
類似化合物との比較
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Selected Compounds
Key Observations:
Structural Diversity: The target compound distinguishes itself with a pyridazinone-pyrazole system, contrasting with the pyrazolo[3,4-b]pyridine core in and the benzodiazol-one in . The pyridazinone ring may improve solubility compared to aromatic heterocycles like pyridine .
Molecular Weight and Drug-Likeness :
- The target’s molecular weight (~394.45) is intermediate, aligning with typical small-molecule drugs. Compounds like (460.3) may face challenges in bioavailability due to higher molecular weight.
Pharmacological Implications: Methylsulfonyl vs. Bromo/Methoxy Groups: The sulfonyl group’s electron-withdrawing nature could stabilize binding interactions in enzymatic pockets, whereas bromine in may serve as a synthetic handle for further derivatization. Pyridazinone vs. Pyrazolo-Pyridine: Pyridazinone’s hydrogen-bonding capacity (via the carbonyl group) may enhance target affinity compared to the fused pyrazolo-pyridine in .
生物活性
1-(Methylsulfonyl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Chemical Structure
The compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and the introduction of the pyrazole moiety. Various synthetic routes have been explored to optimize yield and purity, with modifications aimed at enhancing biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. Research indicates that compounds containing pyrazole structures can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers.
In a study examining similar compounds, it was found that:
- Cell Viability : The compound showed significant inhibition of cell viability in MDA-MB-231 cells at concentrations as low as 1.0 μM.
- Apoptosis Induction : Enhanced caspase-3 activity was observed, indicating a mechanism involving apoptosis at higher concentrations (10.0 μM) .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Microtubule Destabilization : Similar compounds have been shown to destabilize microtubules, leading to cell cycle arrest and apoptosis .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression, such as histone demethylases (KDMs), which are implicated in epigenetic regulation of gene expression .
Data Summary
| Biological Activity | Concentration | Effect Observed |
|---|---|---|
| Cell Viability | 1.0 μM | Significant inhibition in MDA-MB-231 cells |
| Apoptosis Induction | 10.0 μM | Enhanced caspase-3 activity (1.33–1.57 times) |
| Microtubule Assembly | 20.0 μM | Inhibition (40.76–52.03%) |
Case Studies
A notable case study involved testing a series of pyrazole derivatives for their anticancer activities. Among them, compounds similar to 1-(methylsulfonyl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide demonstrated promising results against various cancer cell lines, suggesting a strong correlation between structural features and biological efficacy .
Q & A
Q. What are the critical steps for synthesizing this compound, and how are intermediates characterized?
The synthesis involves sequential functionalization of the piperidine and pyridazinone moieties. Key steps include:
- Sulfonylation : Introducing the methylsulfonyl group to the piperidine ring via reaction with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Pyrazole-Pyridazinone Coupling : Coupling the pyridazinone core with a pyrazole derivative using nucleophilic substitution or palladium-catalyzed cross-coupling. highlights similar procedures using ethyl esters as intermediates .
- Characterization : Intermediates are validated via H NMR (e.g., δ 11.55 ppm for NH protons in pyridazinone derivatives) and LCMS (e.g., ESIMS m/z 392.2 for related structures) .
Q. What spectroscopic methods are recommended for structural confirmation?
Q. How should researchers design initial biological activity screens?
- Target Selection : Prioritize kinases or GPCRs due to the compound’s sulfonamide and pyrazole motifs, which are common in inhibitors (e.g., pyrazole-based kinase inhibitors in ) .
- Assay Conditions : Use cell-free enzymatic assays (IC₅₀ determination) followed by cell-based viability tests (e.g., MTT assays) at 1–10 µM concentrations .
Advanced Research Questions
Q. How can synthetic yields be improved for the pyridazinone-ethyl-piperidine coupling step?
- Optimization Strategies :
- Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling ( reports >60% yields for analogous pyrazole-pyridazine systems) .
- Solvent Effects : Replace DMF with DMA to reduce side reactions (observed in for similar amidation reactions) .
- Temperature Control : Maintain 60–80°C to balance reaction rate and decomposition .
Q. What computational methods aid in analyzing conformational stability?
- Molecular Dynamics (MD) : Simulate the piperidine ring’s chair-flip dynamics and sulfonyl group orientation in explicit solvent (e.g., water/ethanol mixtures) .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict NMR chemical shifts (e.g., methylsulfonyl S=O stretching at ~1350 cm⁻¹ in IR) .
Q. How to resolve contradictions in pharmacological data across studies?
- Case Example : If one study reports nM-level kinase inhibition () while another shows µM activity ():
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays.
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts .
Q. What strategies enable structure-activity relationship (SAR) studies on the pyrazole moiety?
- Substitution Patterns : Synthesize analogs with electron-withdrawing groups (e.g., -CF₃ at pyrazole C3) to enhance binding affinity (as in ) .
- Pharmacophore Mapping : Overlay crystal structures (e.g., PDB ID A1BQ7 in ) to identify critical hydrogen-bonding interactions .
Methodological Considerations
Q. How to address low reproducibility in scaled-up synthesis?
Q. What analytical techniques detect degradation products under physiological conditions?
Q. How to design a robust formulation for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
